(E)-N-[1-(4-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE
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Overview
Description
(E)-N-[1-(4-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE is a synthetic organic compound with a complex molecular structure. It contains a pyrazole ring system substituted with chlorobenzyl and dimethyl groups, making it a unique and potentially bioactive molecule. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[1-(4-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones to form the pyrazole ring.
Substitution Reactions: The pyrazole ring is then subjected to substitution reactions to introduce the chlorobenzyl and dimethyl groups. This can be achieved using chlorobenzyl chloride and methyl iodide in the presence of a base such as potassium carbonate.
Acrylamide Formation: The final step involves the reaction of the substituted pyrazole with acryloyl chloride to form the acrylamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[1-(4-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorobenzyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or
Properties
Molecular Formula |
C20H22ClN5O |
---|---|
Molecular Weight |
383.9 g/mol |
IUPAC Name |
(E)-N-[1-[(4-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-3-(1,5-dimethylpyrazol-4-yl)prop-2-enamide |
InChI |
InChI=1S/C20H22ClN5O/c1-13-20(23-19(27)10-7-17-11-22-25(4)14(17)2)15(3)26(24-13)12-16-5-8-18(21)9-6-16/h5-11H,12H2,1-4H3,(H,23,27)/b10-7+ |
InChI Key |
SPMDFYPLBVONJL-JXMROGBWSA-N |
Isomeric SMILES |
CC1=C(C=NN1C)/C=C/C(=O)NC2=C(N(N=C2C)CC3=CC=C(C=C3)Cl)C |
SMILES |
CC1=C(C=NN1C)C=CC(=O)NC2=C(N(N=C2C)CC3=CC=C(C=C3)Cl)C |
Canonical SMILES |
CC1=C(C=NN1C)C=CC(=O)NC2=C(N(N=C2C)CC3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
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